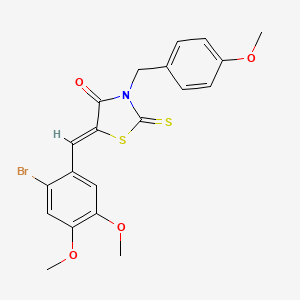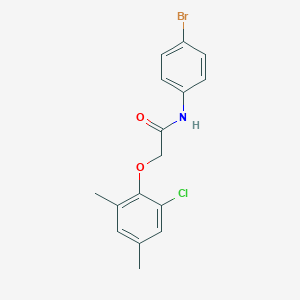
N-(5-bromo-2-pyridinyl)-4-pentenamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-bromo-2-pyridinyl)-4-pentenamide, also known as Br-PET, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of pyridine, which is a heterocyclic aromatic compound that is widely used in the pharmaceutical industry. Br-PET has been shown to have several properties that make it an attractive candidate for use in scientific research, including its ability to bind to specific receptors in the brain and its potential as a tool for studying the mechanisms of certain diseases.
Mécanisme D'action
The mechanism of action of N-(5-bromo-2-pyridinyl)-4-pentenamide involves its ability to bind to specific receptors in the brain, such as the dopamine D2 receptor. This binding activity can be visualized using various imaging techniques, such as positron emission tomography (PET) imaging. By studying the binding activity of N-(5-bromo-2-pyridinyl)-4-pentenamide in different regions of the brain, researchers can gain insights into the function of these regions and how they are affected by disease.
Biochemical and Physiological Effects:
N-(5-bromo-2-pyridinyl)-4-pentenamide has been shown to have several biochemical and physiological effects. For example, it has been shown to increase dopamine release in the brain, which could have implications for the treatment of certain neurological disorders. Additionally, N-(5-bromo-2-pyridinyl)-4-pentenamide has been shown to have anti-inflammatory effects, which could make it a useful tool for studying the role of inflammation in disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(5-bromo-2-pyridinyl)-4-pentenamide in lab experiments is its ability to bind to specific receptors in the brain with high affinity and selectivity. This makes it a useful tool for studying the function of these receptors and how they are affected by disease. However, there are also limitations to using N-(5-bromo-2-pyridinyl)-4-pentenamide in lab experiments. For example, it can be difficult to obtain high-purity samples of N-(5-bromo-2-pyridinyl)-4-pentenamide, which can make it challenging to interpret experimental results.
Orientations Futures
There are several future directions for research involving N-(5-bromo-2-pyridinyl)-4-pentenamide. One area of research involves the development of new imaging techniques that can be used to visualize the binding activity of N-(5-bromo-2-pyridinyl)-4-pentenamide in the brain with higher resolution. Another area of research involves the use of N-(5-bromo-2-pyridinyl)-4-pentenamide in the development of new treatments for neurological disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, researchers are exploring the potential of N-(5-bromo-2-pyridinyl)-4-pentenamide as a tool for studying the role of inflammation in disease and developing new anti-inflammatory drugs.
Méthodes De Synthèse
The synthesis of N-(5-bromo-2-pyridinyl)-4-pentenamide involves the reaction of 5-bromo-2-pyridinecarboxylic acid with 4-penten-1-amine. This reaction is typically carried out in the presence of a catalyst, such as palladium on carbon, and under an inert atmosphere, such as nitrogen or argon. The resulting product is purified using various techniques, such as column chromatography, to obtain a high-purity sample of N-(5-bromo-2-pyridinyl)-4-pentenamide.
Applications De Recherche Scientifique
N-(5-bromo-2-pyridinyl)-4-pentenamide has been shown to have several potential applications in scientific research. One of the most promising areas of research involves the use of N-(5-bromo-2-pyridinyl)-4-pentenamide as a tool for studying the mechanisms of certain diseases, such as Parkinson's disease and Alzheimer's disease. N-(5-bromo-2-pyridinyl)-4-pentenamide has been shown to bind to specific receptors in the brain that are involved in these diseases, which could help researchers better understand the underlying mechanisms of these conditions.
Propriétés
IUPAC Name |
N-(5-bromopyridin-2-yl)pent-4-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O/c1-2-3-4-10(14)13-9-6-5-8(11)7-12-9/h2,5-7H,1,3-4H2,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOUUZUYYUKXXGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)NC1=NC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-bromopyridin-2-yl)pent-4-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[2-(dimethylamino)-3-pyridinyl]methyl}-4-(2-thienyl)butanamide](/img/structure/B5117808.png)
![N-[(4-bromophenyl)(phenyl)methyl]-2,2,2-trifluoroacetamide](/img/structure/B5117812.png)
![N-[1,1-bis(trifluoromethyl)propyl]-N'-(4-iodophenyl)urea](/img/structure/B5117818.png)
![3-[4-(2-methoxybenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5117819.png)

![3-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5117833.png)
![3-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-nitrophenyl)-1,3-thiazolidin-4-one](/img/structure/B5117839.png)
![5-[(2-biphenylylamino)methylene]-1,3-dicyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5117840.png)
![N-(5-{[(2-chlorobenzyl)amino]sulfonyl}-4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5117846.png)

![(3,4-dimethoxybenzyl)[2-(4-methoxyphenyl)ethyl][(1-methyl-4-piperidinyl)methyl]amine](/img/structure/B5117875.png)
![3-(3,4-difluorophenyl)-5-[(5-methyl-2-pyrazinyl)carbonyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5117884.png)

